Yggflrrirp klkwdnq

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

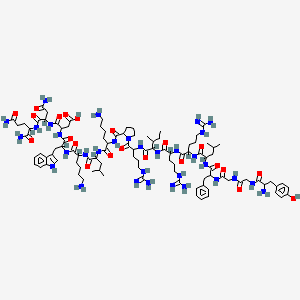

Dynorphin A is an endogenous opioid peptide that primarily activates the kappa-opioid receptor. It is a member of the dynorphin family, which includes several peptides derived from the precursor protein prodynorphin. Dynorphin A plays a significant role in pain perception, stress response, and mood regulation .

Preparation Methods

Dynorphin A is synthesized from the precursor protein prodynorphin. The synthesis involves the cleavage of prodynorphin by proprotein convertase 2 (PC2), resulting in the release of multiple active peptides, including dynorphin A . The synthetic preparation of dynorphin A typically involves solid-phase peptide synthesis, which allows for the sequential addition of amino acids to form the peptide chain .

Chemical Reactions Analysis

Dynorphin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dynorphin A has numerous scientific research applications across various fields:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in neurotransmission and neuromodulation.

Medicine: Explored for its potential therapeutic applications in pain management, mood disorders, and substance abuse treatment.

Industry: Utilized in the development of novel opioid receptor ligands for pharmaceutical research .

Mechanism of Action

Dynorphin A exerts its effects by binding to and activating the kappa-opioid receptor, a G-protein-coupled receptor. This activation influences the transmission of pain signals within the nervous system, leading to a reduction in pain sensation. Additionally, dynorphin A modulates the release of neurotransmitters and affects various signaling pathways involved in stress and mood regulation .

Comparison with Similar Compounds

Dynorphin A is part of a family of peptides that includes dynorphin B and big dynorphin. While all these peptides activate the kappa-opioid receptor, dynorphin A is more selective for this receptor compared to dynorphin B and big dynorphin. This selectivity makes dynorphin A particularly potent in its effects on pain perception and mood regulation .

Similar Compounds

- Dynorphin B

- Big Dynorphin

- Enkephalins

- Beta-Endorphin

These compounds share structural similarities with dynorphin A but differ in their receptor selectivity and potency .

Properties

Molecular Formula |

C99H156N32O22 |

|---|---|

Molecular Weight |

2146.5 g/mol |

IUPAC Name |

3-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[4-amino-1-[(1,5-diamino-1,5-dioxopentan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C99H156N32O22/c1-7-55(6)81(130-87(144)67(28-18-40-113-98(108)109)120-84(141)66(27-17-39-112-97(106)107)122-89(146)70(44-54(4)5)126-90(147)71(46-56-21-9-8-10-22-56)118-79(136)52-116-78(135)51-117-83(140)61(102)45-57-31-33-59(132)34-32-57)95(152)124-68(29-19-41-114-99(110)111)96(153)131-42-20-30-75(131)94(151)123-65(26-14-16-38-101)86(143)125-69(43-53(2)3)88(145)121-64(25-13-15-37-100)85(142)127-72(47-58-50-115-62-24-12-11-23-60(58)62)91(148)129-74(49-80(137)138)93(150)128-73(48-77(104)134)92(149)119-63(82(105)139)35-36-76(103)133/h8-12,21-24,31-34,50,53-55,61,63-75,81,115,132H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,133)(H2,104,134)(H2,105,139)(H,116,135)(H,117,140)(H,118,136)(H,119,149)(H,120,141)(H,121,145)(H,122,146)(H,123,151)(H,124,152)(H,125,143)(H,126,147)(H,127,142)(H,128,150)(H,129,148)(H,130,144)(H,137,138)(H4,106,107,112)(H4,108,109,113)(H4,110,111,114) |

InChI Key |

SPEYZCWXIXFLRS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,10S,14R)-17-[(2S)-2-hydroxy-6-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14783930.png)

![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14783938.png)

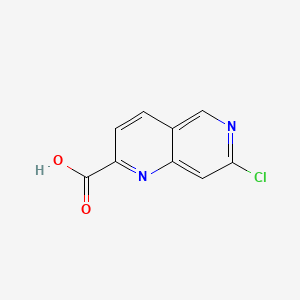

![3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B14783947.png)

![2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14783952.png)

![2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol](/img/structure/B14783965.png)

![4-[4-[4-[4-[[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14783976.png)

![4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14783987.png)

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14784011.png)